Stiolto Respimat

COPD bronchodilation trough FEV1

For COPD patients who remain symptomatic on monotherapy, escalating to an effective dual bronchodilator is critical. Stiolto Respimat (tiotropium/olodaterol) directly addresses this need as a once-daily, fixed-dose LAMA/LABA combination delivered via the proprietary Respimat soft mist inhaler. Key evidence for formulary and procurement decisions includes: • Superior lung function improvement: Mean difference in trough FEV1 of 0.06-0.09 L vs. monocomponents. • Greater symptomatic benefit: 17-28% higher likelihood of achieving clinically meaningful improvements in dyspnea and health status. • Real-world exacerbation reduction: Associated with a 6% lower hazard of moderate/severe COPD exacerbation compared to glycopyrrolate-formoterol (HR 0.94).

Molecular Formula C40H48BrN3O9S2
Molecular Weight 858.9 g/mol
CAS No. 1589477-29-1
Cat. No. B1257873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStiolto Respimat
CAS1589477-29-1
SynonymsSpiolto Respimat
Stiolto Respimat
tiotropium-olodaterol
Molecular FormulaC40H48BrN3O9S2
Molecular Weight858.9 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
InChIInChI=1S/C21H26N2O5.C19H22NO4S2.BrH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q;+1;/p-1/t18-;11?,12-,13+,16-,17+;/m0../s1
InChIKeyFENJBZDBFOCTNA-RXLHNOLISA-M
Commercial & Availability
Standard Pack Sizes4 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stiolto Respimat COPD Maintenance Overview


Stiolto Respimat (tiotropium bromide 2.5 mcg and olodaterol 2.5 mcg per inhalation) is a fixed-dose combination (FDC) of a long-acting muscarinic antagonist (LAMA) and a long-acting beta2-agonist (LABA) delivered via the Respimat soft mist inhaler, indicated for once-daily maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. Approved by the FDA in 2015, it represents a distinct therapeutic entity within the LAMA/LABA class, with a specific dosing and delivery profile .

COPD airway function and bronchodilation mechanism studies
Fixed-dose LAMA/LABA combination pharmacology research
Soft mist inhaler (Respimat) device deposition and usability investigations

Stiolto Respimat Non-Substitutability


Generic substitution within the LAMA/LABA class is not clinically or therapeutically equivalent due to the unique combination of specific active moieties (tiotropium and olodaterol), a once-daily dosing schedule, and a proprietary delivery system (Respimat Soft Mist) that influences lung deposition and patient usability [1]. While network meta-analyses have not identified clear differences in efficacy among various LAMA/LABA combinations [2], real-world evidence indicates that the choice of specific LAMA/LABA agent and device can be associated with differential clinical outcomes, including exacerbation risk [3]. Therefore, procurement decisions must be guided by product-specific evidence rather than assumed class interchangeability.

Moiety Different LAMA/LABA active moieties may shift bronchodilation endpoint profiles and receptor occupancy dynamics.
Device Inhaler-specific lung deposition and patient usability may not transfer across devices, altering exposure-response relationships.
Outcome Real-world exacerbation and safety endpoint contexts may differ between agents; product-specific evidence required.

Stiolto Respimat: Differentiation Evidence


Superior Lung Function vs. Monocomponents

In the pivotal 52-week TONADO 1 and 2 trials, Stiolto Respimat (tiotropium/olodaterol 5/5 mcg FDC) demonstrated statistically significant superiority in improving lung function, as measured by trough FEV1, compared to its individual monocomponents (tiotropium 5 mcg and olodaterol 5 mcg) [1]. This finding was further corroborated by a systematic review and meta-analysis of 10 randomized controlled trials (N=10,918) which found that TIO/OLO significantly improved trough FEV1 from baseline to week 12 versus TIO alone (mean difference: 0.06 L) and OLO alone (mean difference: 0.09 L) [2].

Lung function vs monocomponents
Head-to-head
+0.06 L vs tiotropium; +0.09 L vs olodaterol (trough FEV1, week 12)
Reported FEV1 endpoint context vs monocomponents
Pooled analysis of 10 RCTs; moderate-to-very severe COPD
COPD bronchodilation trough FEV1 LAMA/LABA

Dyspnea Relief vs. Monocomponents

Beyond lung function, Stiolto Respimat has been shown to provide a significantly higher probability of achieving a clinically important improvement in dyspnea compared to its individual components. A systematic review and meta-analysis demonstrated that patients treated with TIO/OLO were 17% more likely to achieve a clinically meaningful improvement in the Transition Dyspnea Index (TDI) compared to tiotropium alone (RR: 1.17, 95% CI: 1.07-1.28), and 14% more likely compared to olodaterol alone (RR: 1.14, 95% CI: 1.01-1.28) [1].

Dyspnea response vs monocomponents
Head-to-head
RR 1.17 vs tiotropium (95% CI 1.07–1.28); RR 1.14 vs olodaterol (95% CI 1.01–1.28)
Reported symptom-score endpoint (TDI) context
Meta-analysis; validated breathlessness measure
COPD dyspnea patient-reported outcomes LAMA/LABA

Improved Health Status vs. Monocomponents

Stiolto Respimat also shows a superior effect on patient-reported health status. The same meta-analysis reported that patients on TIO/OLO were 21% more likely to achieve a clinically meaningful improvement in the St. George's Respiratory Questionnaire (SGRQ) total score compared to tiotropium (RR: 1.21, 95% CI: 1.12-1.30) and 28% more likely compared to olodaterol (RR: 1.28, 95% CI: 1.18-1.40) [1].

Health status vs monocomponents
Head-to-head
RR 1.21 vs tiotropium (95% CI 1.12–1.30); RR 1.28 vs olodaterol (95% CI 1.18–1.40)
Reported health-status questionnaire (SGRQ) endpoint context
Meta-analysis; quality-of-life measure
COPD quality of life SGRQ health status

Exacerbation Risk vs. LABA/ICS

A real-world study analyzing a US claims database found that initiation of tiotropium/olodaterol (Stiolto Respimat) was associated with a lower risk of COPD exacerbations compared to initiation of long-acting beta-agonist/inhaled corticosteroid (LABA/ICS) therapy [1]. This finding was independent of baseline blood eosinophil count or prior exacerbation history.

Exacerbation risk vs LABA/ICS
Cross-study comparable
Lower exacerbation risk associated with tiotropium/olodaterol
Real-world exacerbation endpoint context vs LABA/ICS
Observational claims-based analysis
COPD exacerbations real-world evidence comparative effectiveness

Intraclass Exacerbation Hazard Comparison

In a large active-comparator cohort study of over 55,000 matched pairs, once-daily tiotropium-olodaterol (Stiolto Respimat) was directly compared to once-daily umeclidinium-vilanterol and twice-daily glycopyrrolate-formoterol. While umeclidinium-vilanterol was associated with a 3% lower hazard of moderate or severe COPD exacerbation compared to tiotropium-olodaterol (HR 0.97; 95% CI, 0.94-0.99), tiotropium-olodaterol itself was associated with a 6% lower hazard compared to glycopyrrolate-formoterol (HR 0.94; 95% CI, 0.89-1.00) [1].

Intraclass exacerbation hazard
Head-to-head
HR 0.94 vs glycopyrrolate-formoterol; HR 0.97 vs umeclidinium-vilanterol (reference)
Intraclass hazard-ratio endpoint context within LAMA/LABA class
Propensity score-matched cohort; >55,000 pairs
COPD exacerbations real-world evidence comparative effectiveness LAMA/LABA

Pneumonia Risk vs. LABA/ICS

A real-world claims analysis indicated that tiotropium/olodaterol was associated with a lower risk of pneumonia compared to LABA/ICS therapy [1]. This safety signal is a key differentiator, as the risk of pneumonia is a well-established concern with inhaled corticosteroid-containing regimens in COPD.

Pneumonia risk vs LABA/ICS
Cross-study comparable
Lower pneumonia risk associated with tiotropium/olodaterol
Reported pneumonia-safety endpoint context vs LABA/ICS
Real-world claims data; ICS-containing comparator
COPD pneumonia safety LAMA/LABA LABA/ICS

Stiolto Respimat: Application Scenarios


Dual Bronchodilation Formulary Positioning

Stiolto Respimat is optimally positioned in a formulary for patients with COPD who remain symptomatic on a single long-acting bronchodilator and require escalation to dual therapy. The evidence of superior lung function improvement (mean difference in trough FEV1 of 0.06-0.09 L) [1] and a 17-28% higher likelihood of achieving clinically meaningful improvements in dyspnea and health status compared to monocomponents supports its use as a first-line LAMA/LABA FDC [2].

Value-Based Contracting: Exacerbation Reduction

For value-based care arrangements focused on reducing COPD exacerbations and related healthcare utilization, Stiolto Respimat presents a compelling option. Real-world evidence demonstrates an association with a lower risk of COPD exacerbations compared to LABA/ICS therapy [3] and a lower risk of pneumonia, a known adverse event of ICS use [3]. This evidence can support value-based contracts where reimbursement is tied to these clinical outcomes.

Intraclass Selection by Real-World Effectiveness

When choosing among multiple LAMA/LABA combinations, the real-world comparative effectiveness data become critical. The observation that tiotropium-olodaterol is associated with a 6% lower hazard of moderate or severe COPD exacerbation compared to glycopyrrolate-formoterol (HR 0.94) [4] provides a quantifiable basis for selecting Stiolto Respimat over that specific alternative in health systems or payer formularies where exacerbation reduction is a key performance metric.

Soft Mist Inhaler Research Cohorts

For clinical trials or longitudinal observational studies investigating COPD therapies, the consistent and documented performance of the Respimat soft mist inhaler is a critical experimental variable. Selecting Stiolto Respimat ensures a uniform delivery platform, eliminating device-related variability when comparing cohorts or assessing long-term outcomes, as its pharmacokinetic and deposition profile is well-characterized [5].

Application
Selection Property
Validation Focus
Dual bronchodilation mechanism research
LAMA/LABA fixed-dose combination profile
Trough FEV1 and symptom endpoint evaluation
Real-world COPD outcome studies
Exacerbation and pneumonia endpoint context
Claims-based comparative effectiveness analysis
Intraclass LAMA/LABA comparative research
Intraclass hazard ratio endpoint
Propensity score-matched cohort methodology
Soft mist inhaler device characterization
Inhaler-specific delivery profile
Pharmacokinetic and lung deposition studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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